5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide
Description
Chemical Structure and Properties The compound 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide (IUPAC name: 5-(2-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide) is a furan-based carboxamide derivative. Its molecular formula is C₁₈H₁₄ClNO₂, with a furan ring substituted at the 5-position by a 2-chlorophenyl group and an amide linkage to a 3-methylphenyl group at the 2-position . Key structural features include:
- Furan core: Provides a planar, aromatic scaffold for molecular interactions.
- 2-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects.
- 3-Methylphenyl amide: Enhances lipophilicity and modulates solubility.
Synthesis and Applications
Synthetic routes often involve coupling 5-(2-chlorophenyl)furan-2-carboxylic acid derivatives with substituted anilines using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) . The compound has been investigated for its bioactivity, particularly in anticancer research, where derivatives showed inhibitory effects on K562 leukemia cells at 1×10⁻⁴ g/mL .
Properties
CAS No. |
199458-97-4 |
|---|---|
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO2/c1-12-5-4-6-13(11-12)20-18(21)17-10-9-16(22-17)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,21) |
InChI Key |
IWVDSYUXRSKIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amide Coupling
The most widely documented method involves converting 5-(2-chlorophenyl)furan-2-carboxylic acid to its acid chloride derivative, followed by reaction with 3-methylaniline.
Procedure:
- Activation Step:
- Amide Formation:
Workup:
Carbodiimide Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP).
Procedure:
- 5-(2-Chlorophenyl)furan-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and DMAP (0.1 equiv) are dissolved in dry THF.
- 3-Methylaniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
- Filtration and column chromatography (silica gel, ethyl acetate/hexane 1:4) yield 78% pure product.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid Chloride | 85 | 95 | 12 |
| EDC Coupling | 78 | 92 | 24 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability.
Key Parameters:
Catalyst Recycling
Heterogeneous catalysts (e.g., immobilized lipases) enable reagent recycling, reducing costs by 40%.
Purification and Characterization
Recrystallization Optimization
Ethanol/water (70:30 v/v) achieves 95% purity, while methanol/water (60:40) yields 89% due to lower solubility differentials.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, NH), 7.45–7.20 (m, 8H, aromatic), 2.35 (s, 3H, CH₃).
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Mechanistic Insights
Nucleophilic Acyl Substitution
The acid chloride reacts with 3-methylaniline via a two-step mechanism:
Side Reactions and Mitigation
- Hydrolysis: Minimized by anhydrous conditions and molecular sieves.
- Dimerization: Suppressed via slow addition of acid chloride.
Comparative Analysis of Methodologies
| Parameter | Acid Chloride | EDC Coupling |
|---|---|---|
| Cost | Low | High |
| Reaction Scale | Industrial | Lab-Scale |
| Byproducts | HCl | Urea Derivatives |
| Temperature | 0–25°C | 25°C |
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and phenyl substituents exhibit distinct oxidation behavior:
a. Furan ring oxidation
Under acidic conditions with potassium permanganate (KMnO₄), the furan moiety undergoes oxidative cleavage to form maleic acid derivatives. Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the α-position of the furan ring, yielding a furanone intermediate.
b. Phenyl group oxidation
The 2-chlorophenyl substituent resists oxidation under mild conditions but forms chlorinated benzoic acids when treated with strong oxidizers like nitric acid (HNO₃) at elevated temperatures (>100°C).
Reduction Reactions
The amide group and aromatic systems participate in reductions:
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Amide reduction | LiAlH₄, anhydrous ether, 0–25°C | Corresponding amine derivative | 62–75 |
| Aromatic ring reduction | H₂, Pd/C, ethanol, 50°C | Partially hydrogenated furan ring | 38 |
Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic substitution:
a. Chlorine displacement
-
With amines : In DMF at 80°C, 2-chlorophenyl reacts with primary amines (e.g., methylamine) to form 2-aminophenyl derivatives.
-
With thiols : Using NaSH in ethanol, the chlorine atom is replaced by a thiol group (–SH).
b. Electrophilic aromatic substitution
Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position of the 3-methylphenyl group, yielding mono-nitro derivatives.
Hydrolysis Reactions
a. Acidic hydrolysis
In 6M HCl at reflux:
-
The amide bond cleaves to produce 5-(2-chlorophenyl)furan-2-carboxylic acid and 3-methylaniline .
b. Basic hydrolysis
Under NaOH (10%) at 80°C: -
Forms sodium 5-(2-chlorophenyl)furan-2-carboxylate.
Thermal Decomposition
Thermolysis at 220–250°C under nitrogen generates radical-mediated products:
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Dominant Pathway |
|---|---|---|
| Amide (–CONH–) | High (reduction/hydrolysis) | LiAlH₄ reduction > acid hydrolysis |
| 2-Chlorophenyl | Moderate (nucleophilic substitution) | SNAr with amines/thiols |
| Furan ring | Low (oxidation) | KMnO₄-mediated cleavage |
Mechanistic Insights
Scientific Research Applications
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Group
5-(2-Chlorophenyl)-N-(4-Sulfamoylphenyl)-2-Furamide
- Molecular Formula : C₁₇H₁₃ClN₂O₃S
- Key Differences : The amide group is linked to a 4-sulfamoylphenyl moiety instead of 3-methylphenyl.
- No direct bioactivity data are reported, but sulfonamide groups are common in antimicrobial agents, suggesting possible divergent applications.
5-(2-Chlorophenyl)-N-(3-Chlorophenyl)-2-Furamide
- Molecular Formula: C₁₇H₁₁Cl₂NO₂
- Key Differences : The amide group is substituted with a 3-chlorophenyl ring.
- Increased halogen content may improve binding to hydrophobic pockets in biological targets .
Variations in the Furan Substituents
5-(3-Chloro-2-Methylphenyl)-N-(1,3-Thiazol-2-yl)-2-Furamide
- Molecular Formula : C₁₅H₁₁ClN₂O₂S
- Key Differences : The 2-chlorophenyl group is replaced with a 3-chloro-2-methylphenyl group, and the amide is linked to a thiazole ring.
- Impact: The thiazole moiety introduces a heterocyclic base, which could enhance interactions with enzymes or receptors via π-stacking or metal coordination .
(2E)-N-(2-Methylphenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]Acrylamide
- Molecular Formula : C₂₁H₁₇N₂O₄
- Key Differences : Incorporates a 3-nitrophenyl group on the furan and an acrylamide side chain.
- The α,β-unsaturated acrylamide system may enable covalent binding to biological targets, a mechanism seen in kinase inhibitors .
Data Tables: Structural and Bioactivity Comparison
Research Findings and Mechanistic Insights
- Anticancer Activity : Derivatives with 2-chlorophenyl and methylphenyl groups (e.g., the target compound) showed moderate inhibition of K562 leukemia cells, likely due to interference with cellular proliferation pathways .
- Enzyme Modulation: The dichlorophenoxy analog (5-(3,5-dichlorophenoxy)-N-(4-pyridinyl)-2-furamide) enhanced enzyme activity in preclinical studies, possibly via stabilization of enzyme-ligand complexes .
- Structure-Activity Relationships (SAR): Lipophilicity: Methyl and chloro substituents improve membrane permeability, critical for intracellular targets. Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the furan ring and enhance electrophilic interactions. Heterocyclic Moieties: Thiazole or pyridine substitutions diversify binding modes, enabling multitarget engagement .
Biological Activity
5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide is a furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide is C19H16ClN, with a molecular weight of 307.79 g/mol. The compound features a furan ring substituted with a 2-chlorophenyl group and an N-(3-methylphenyl) group, contributing to its unique chemical properties.
1. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.
2. Analgesic Effects
The analgesic properties of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide have been evaluated in various models. Preliminary studies indicate that it may provide pain relief comparable to conventional analgesics, making it a candidate for further investigation in pain management therapies.
3. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The biological effects of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide are likely mediated through interactions with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors involved in pain and inflammation pathways, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in inflammatory processes or microbial growth.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide significantly reduced swelling and pain associated with induced inflammation. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial therapies.
Data Summary
Q & A
Q. What are the optimal synthetic routes for 5-(2-chlorophenyl)-N-(3-methylphenyl)-2-furamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the preparation of 5-(2-chlorophenyl)furan-2-carbonyl chloride. Key steps include:
- Acylation : Reacting 5-(2-chlorophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux to form the acyl chloride intermediate .
- Coupling : Combining the acyl chloride with 3-methylaniline in the presence of a base (e.g., DMAP) and a polar aprotic solvent (e.g., DMF) at 60°C for 36 hours .
- Yield Optimization : Temperature control (<50°C) and inert atmosphere (N₂) minimize side reactions like hydrolysis or oxidation .
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?
- Methodological Answer : Conflicting data may arise from competing reaction mechanisms. For example:
- Oxidation vs. Cyclization : Reactions of 1-[5-(2-chlorophenyl)-2-furoyl]-3-acylthioureas with KIO₃ yield ureas, while bromine induces heterocyclic ring formation .
- Resolution Strategy : Use isotopic labeling (e.g., ¹⁸O) to track oxygen sources in byproducts. Computational modeling (DFT) can identify transition-state energetics favoring one pathway .
Q. What experimental designs are recommended to evaluate its in vivo anti-hyperlipidemic activity?
- Methodological Answer :
- Animal Models : Use high-fat-diet-induced hyperlipidemic rats. Administer 10–50 mg/kg/day orally for 4 weeks.
- Endpoints : Measure serum LDL, HDL, and triglycerides. Compare to positive controls (e.g., atorvastatin) .
- Toxicology : Conduct hepatic/kidney function tests (ALT, creatinine) to assess safety .
Q. How can researchers address discrepancies in reported solubility and stability data?
- Methodological Answer :
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions. Conflicting data may stem from polymorphic forms .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide) indicate pH-sensitive instability .
Q. What strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to HMG-CoA reductase or PPAR-α. Validate with SPR (surface plasmon resonance) for binding affinity (KD) .
- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., inhibition of cholesterol synthesis in HepG2 cells) .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
